molecular formula C7H5BrClNO B15223251 1-(6-Bromo-2-chloropyridin-3-yl)ethanone

1-(6-Bromo-2-chloropyridin-3-yl)ethanone

Cat. No.: B15223251
M. Wt: 234.48 g/mol
InChI Key: XFYIKVLWAHRLFS-UHFFFAOYSA-N
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Description

1-(6-Bromo-2-chloropyridin-3-yl)ethanone is an organic compound with the molecular formula C7H5BrClNO. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is characterized by the presence of bromine and chlorine atoms attached to the pyridine ring, along with an ethanone group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Bromo-2-chloropyridin-3-yl)ethanone typically involves the bromination and chlorination of pyridine derivatives. One common method involves the reaction of 3-acetylpyridine with bromine and chlorine under controlled conditions to introduce the bromine and chlorine atoms at the desired positions on the pyridine ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of catalysts and optimized reaction parameters can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(6-Bromo-2-chloropyridin-3-yl)ethanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products with different functional groups replacing the bromine or chlorine atoms.

    Oxidation Reactions: Carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Alcohols or other reduced derivatives.

Scientific Research Applications

1-(6-Bromo-2-chloropyridin-3-yl)ethanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(6-Bromo-2-chloropyridin-3-yl)ethanone involves its interaction with specific molecular targets. The bromine and chlorine atoms can form halogen bonds with biological molecules, affecting their function. The ethanone group can also participate in nucleophilic addition reactions, leading to the formation of covalent bonds with target molecules. These interactions can modulate the activity of enzymes and other proteins, influencing various biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-(6-Bromo-3-chloropyridin-2-yl)ethanone
  • 1-(6-Bromo-4-chloropyridin-2-yl)ethanone
  • 1-(3,5-Dichloropyridin-2-yl)ethanone
  • 1-(3-Chloropyridin-2-yl)ethanone

Uniqueness

1-(6-Bromo-2-chloropyridin-3-yl)ethanone is unique due to the specific positions of the bromine and chlorine atoms on the pyridine ring. This unique arrangement allows for specific interactions with biological molecules and makes it a valuable compound in various chemical and biological studies.

Properties

Molecular Formula

C7H5BrClNO

Molecular Weight

234.48 g/mol

IUPAC Name

1-(6-bromo-2-chloropyridin-3-yl)ethanone

InChI

InChI=1S/C7H5BrClNO/c1-4(11)5-2-3-6(8)10-7(5)9/h2-3H,1H3

InChI Key

XFYIKVLWAHRLFS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(N=C(C=C1)Br)Cl

Origin of Product

United States

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